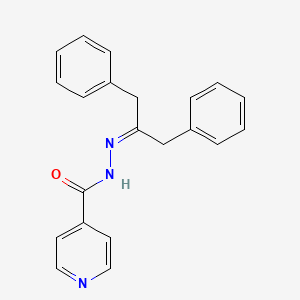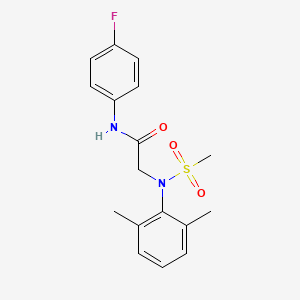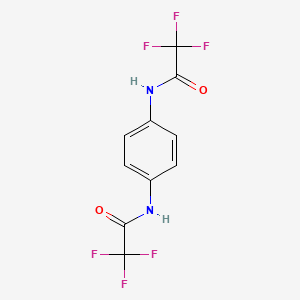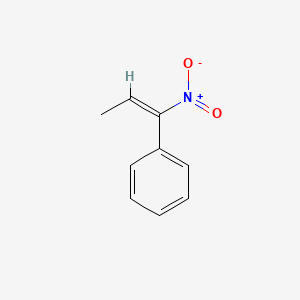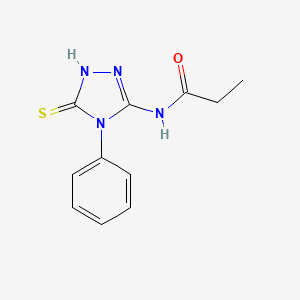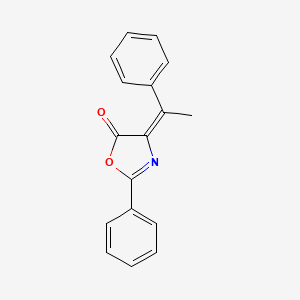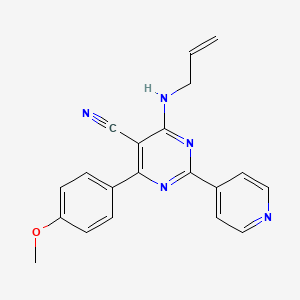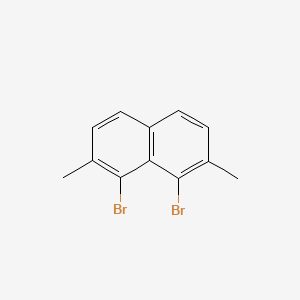
1,8-Dibromo-2,7-dimethylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dibromo-2,7-dimethylnaphthalene is an organic compound with the molecular formula C₁₂H₁₀Br₂ It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 8 positions, and two methyl groups are substituted at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dibromo-2,7-dimethylnaphthalene can be synthesized through the bromination of 2,7-dimethylnaphthalene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as aluminum chloride (AlCl₃) in a solvent like dichloromethane (CH₂Cl₂). The reaction proceeds as follows:
[ \text{C}{12}\text{H}{10} + 2\text{Br}2 \rightarrow \text{C}{12}\text{H}_{10}\text{Br}_2 + 2\text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,8-Dibromo-2,7-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products Formed
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Debrominated naphthalene derivatives.
Scientific Research Applications
1,8-Dibromo-2,7-dimethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Environmental Chemistry: Studied for its behavior and transformation in the environment.
Mechanism of Action
The mechanism of action of 1,8-dibromo-2,7-dimethylnaphthalene involves its interaction with various molecular targets depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methyl groups are targeted by oxidizing agents, leading to the formation of oxidized products.
Comparison with Similar Compounds
1,8-Dibromo-2,7-dimethylnaphthalene can be compared with other brominated naphthalene derivatives such as:
- 1,5-Dibromo-2,6-dimethylnaphthalene
- 2,3-Dibromo-1,4-dimethylnaphthalene
- 1,4-Dibromo-2,3-dimethylnaphthalene
These compounds share similar structural features but differ in the positions of the bromine and methyl groups, leading to variations in their chemical reactivity and applications. The unique positioning of the bromine atoms in this compound makes it particularly useful in specific synthetic and industrial applications.
Properties
CAS No. |
923025-39-2 |
|---|---|
Molecular Formula |
C12H10Br2 |
Molecular Weight |
314.01 g/mol |
IUPAC Name |
1,8-dibromo-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-3-5-9-6-4-8(2)12(14)10(9)11(7)13/h3-6H,1-2H3 |
InChI Key |
MPJATZMOBWZQLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC(=C2Br)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)
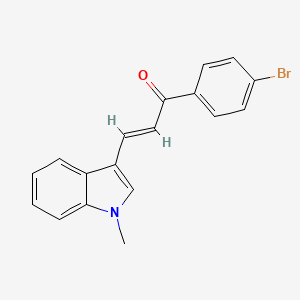
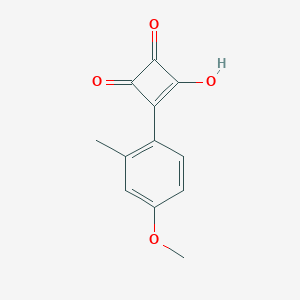
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)
